An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is a substituted aromatic keto-carboxylic acid. While this specific isomer is not widely documented in commercial or academic literature, its structural analogs have relevance in medicinal chemistry and materials science. This guide provides a comprehensive overview of its anticipated physicochemical properties, grounded in established chemical principles and data from closely related isomers. As direct experimental data is unavailable, this document further serves as a practical manual for its synthesis and the subsequent experimental determination of its key physicochemical parameters.
The core structure, a 4-aryl-4-oxobutanoic acid, is a versatile pharmacophore and a valuable synthetic intermediate. Understanding its properties such as solubility, acidity (pKa), and melting point is critical for its potential applications in drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies.
Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid
The most direct and logical synthetic route to 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride. This reaction is a classic example of electrophilic aromatic substitution.
Regioselectivity Analysis
The regiochemical outcome of the Friedel-Crafts acylation of 2-chlorotoluene is governed by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the chlorine atom (-Cl).
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Methyl Group (-CH₃): This is an activating group due to its positive inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.
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Chlorine Atom (-Cl): This is a deactivating group due to its strong negative inductive effect (-I), but it is also an ortho, para-director due to its positive resonance effect (+R) where its lone pairs can stabilize the arenium ion intermediate.[1]
In 2-chlorotoluene, the positions ortho and para to the methyl group are positions 3, 5, and 6. The positions ortho and para to the chlorine atom are positions 1, 3, and 5. The directing effects of both substituents reinforce substitution at positions 3 and 5. However, position 3 is sterically hindered by the adjacent methyl group. Therefore, the major product of electrophilic substitution is expected at position 5, which is para to the methyl group and meta to the chlorine atom from the perspective of the incoming electrophile, but the arenium ion is stabilized by resonance from the chlorine. Acylation at position 3 would lead to the desired product. While acylation at position 5 is electronically favored, the formation of the 3-substituted product is still plausible and would likely be present in the product mixture. A careful purification will be necessary to isolate the desired isomer.
Experimental Protocol: Synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric Acid
This protocol details the laboratory-scale synthesis via Friedel-Crafts acylation.
Materials:
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2-Chlorotoluene
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Concentrated hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution, 5% w/v
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
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Ice
Equipment:
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Three-neck round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)
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Dropping funnel
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Magnetic stirrer with a heating mantle
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Separatory funnel
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Büchner funnel and flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
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Addition of Reactants: Dissolve 2-chlorotoluene (1.0 eq) and succinic anhydride (1.0 eq) in anhydrous dichloromethane. Add this solution to the dropping funnel.
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Reaction Execution: Cool the AlCl₃ suspension in an ice bath. Slowly add the solution of 2-chlorotoluene and succinic anhydride from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
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Purification: Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate. The product, being a carboxylic acid, will move to the aqueous basic layer as its sodium salt. Separate the aqueous layer and wash it with a small amount of dichloromethane to remove any remaining neutral impurities.
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Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH < 2), which will precipitate the crude 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.[2]
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Final Purification: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.[3]
Causality Behind Experimental Choices:
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Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water reacts with the Lewis acid catalyst (AlCl₃), deactivating it.
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Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are used because it complexes with both the carbonyl oxygen of the succinic anhydride and the resulting ketone product.
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Controlled Addition at Low Temperature: The reaction is exothermic, and controlling the temperature prevents side reactions.
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Acidic Work-up: This step is crucial to break down the aluminum chloride-ketone complex and protonate the carboxylate.
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Bicarbonate Extraction: This step selectively isolates the acidic product from any unreacted starting materials and non-acidic byproducts.
Physicochemical Properties
As this specific isomer is not well-documented, the following properties are estimated based on the known data of its isomers.
| Property | Estimated Value | Justification and References |
| Molecular Formula | C₁₁H₁₁ClO₃ | - |
| Molecular Weight | 226.66 g/mol | Calculated from the molecular formula.[4] |
| Appearance | White to off-white solid | Isomers are reported as solids. |
| Melting Point | 120-135 °C | Based on the melting points of isomers: 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (127-130 °C) and other similar structures.[5] The exact melting point will depend on the crystal lattice energy. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | Carboxylic acids of this size have limited aqueous solubility, which is pH-dependent. Solubility is expected to be low in acidic media and higher in basic media due to salt formation. |
| pKa | ~4.0 - 4.5 | The pKa of benzoic acid is ~4.2.[6] The presence of an electron-withdrawing chloro group will slightly increase the acidity (lower the pKa), while the electron-donating methyl group will slightly decrease the acidity (increase the pKa). The net effect will depend on their relative positions. For chloro-substituted benzoic acids, the ortho isomer is the most acidic.[7] |
Experimental Protocols for Physicochemical Characterization
The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of the synthesized 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range.[8]
Methodology:
-
Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2°C).
Aqueous Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[7] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by measuring the concentration of the dissolved solute in the supernatant.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the finely powdered compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After agitation, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Concentration Analysis:
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
-
Data Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.[9]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low).
-
Titration Setup:
-
Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration:
-
Add small, precise volumes of the titrant to the sample solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
-
Visualizations
Caption: Synthesis workflow for 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid.
Caption: Shake-flask method for solubility determination.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid | C11H11ClO3 | CID 2757696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 7. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methyl 4-chloro-4-oxobutanoate CAS#: 1490-25-1 [m.chemicalbook.com]
